molecular formula C17H18N2O2 B13957959 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- CAS No. 58324-12-2

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy-

Cat. No.: B13957959
CAS No.: 58324-12-2
M. Wt: 282.34 g/mol
InChI Key: TVXJGEOGWFYHJU-UHFFFAOYSA-N
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Description

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is an organic compound that belongs to the acridone family. Acridones are known for their diverse pharmacological activities, including antimicrobial, antimalarial, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- typically involves the reaction of 9-acridanone with appropriate reagents to introduce the dimethylaminomethyl and methoxy groups. One common method is the nucleophilic aromatic substitution reaction, where the acridanone is reacted with dimethylaminomethyl chloride and methoxybenzene under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other acridone derivatives with potential pharmacological activities.

    Biology: Studied for its antimicrobial and antimalarial properties.

    Medicine: Investigated for its potential anticancer activities and as a lead compound for drug development.

    Industry: Utilized in the development of fluorescent dyes and analytical reagents.

Mechanism of Action

The mechanism of action of 9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridanone, 4-(dimethylaminomethyl)-3-methoxy- is unique due to the presence of both dimethylaminomethyl and methoxy groups, which may enhance its pharmacological activities and provide distinct chemical properties compared to other acridone derivatives .

Properties

CAS No.

58324-12-2

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

4-[(dimethylamino)methyl]-3-methoxy-10H-acridin-9-one

InChI

InChI=1S/C17H18N2O2/c1-19(2)10-13-15(21-3)9-8-12-16(13)18-14-7-5-4-6-11(14)17(12)20/h4-9H,10H2,1-3H3,(H,18,20)

InChI Key

TVXJGEOGWFYHJU-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=C(C=CC2=C1NC3=CC=CC=C3C2=O)OC

Origin of Product

United States

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